

PM54: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Anticancer agent 54*

Cat. No.: *B12407008*

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Abstract

PM54 is a novel, semi-synthetic ecteinascidin analogue currently under investigation as a potent anti-tumor agent. Developed by PharmaMar, this molecule is a derivative of lurtinectedin and is distinguished by a unique spiro benzofuropyridine moiety. Currently in Phase I clinical trials for the treatment of advanced solid tumors, PM54 has demonstrated significant preclinical anti-tumor activity. This technical guide provides a detailed overview of the chemical structure of PM54, and while a definitive, publicly disclosed synthesis protocol is not available, this document outlines the known synthetic strategies for the parent ecteinascidin class of compounds, offering a theoretical framework for the synthesis of PM54.

Chemical Structure of PM54

PM54 is a complex heterocyclic molecule belonging to the ecteinascidin family of natural products. Its core structure is derived from lurtinectedin, featuring the characteristic fused pentacyclic system common to this class of compounds. The key structural feature that differentiates PM54 from its parent compound and other ecteinascidin analogues is the presence of a novel spiro benzofuropyridine moiety.

The chemical structure of PM54, as elucidated from publicly available diagrams, is presented below.

Visual representation of the chemical structure of PM54 would be placed here.

Table 1: Physicochemical Properties of PM54

Property	Value
Molecular Formula	Not publicly available
Molecular Weight	Not publicly available
CAS Number	Not publicly available
Chemical Name	Not publicly available

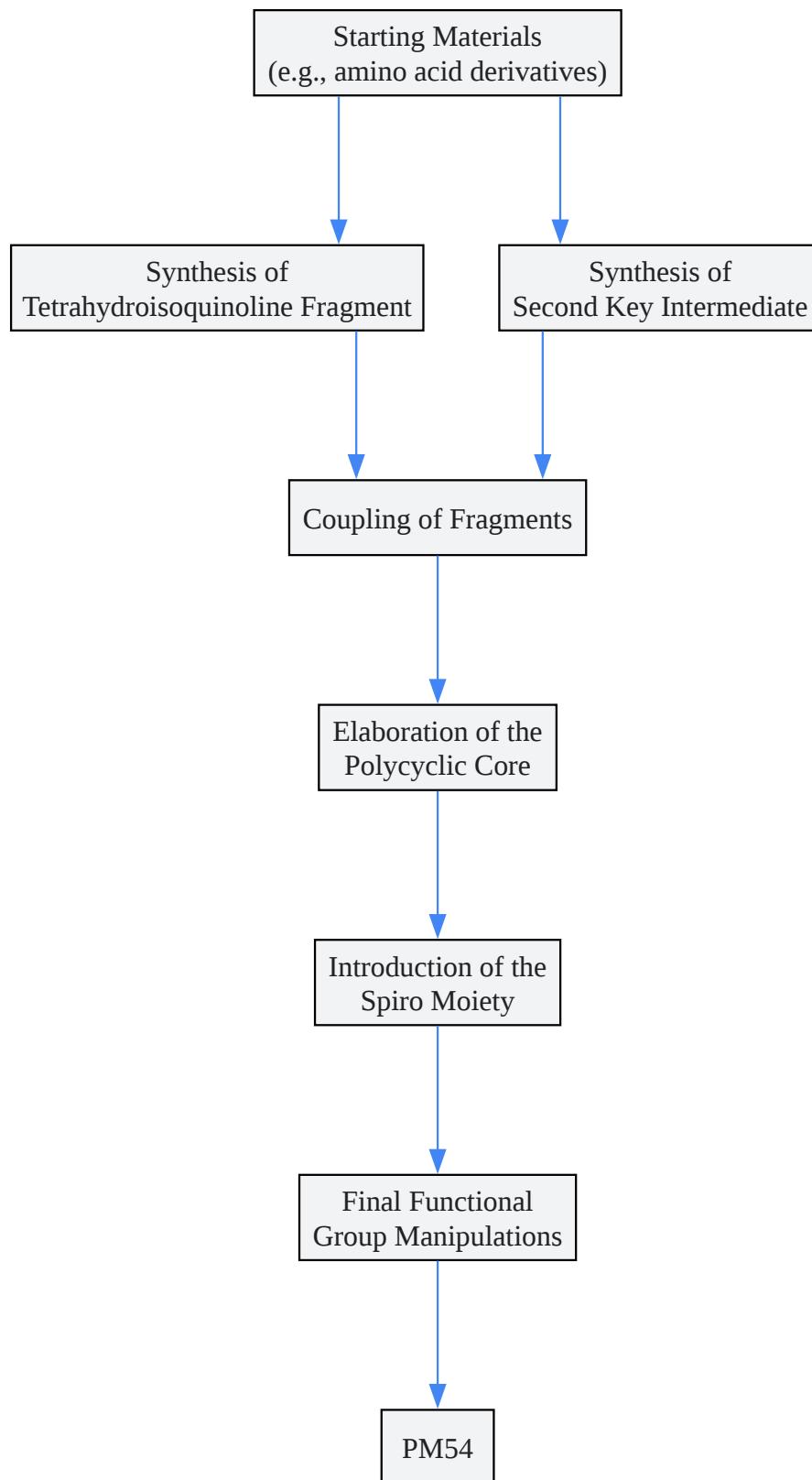
Synthesis of PM54

The precise, step-by-step synthetic route for PM54 has not been publicly disclosed by its developers. However, based on the fact that it is a derivative of lurtinectedin and the established synthetic methodologies for the ecteinascidin class of compounds, a plausible synthetic strategy can be inferred. The synthesis of ecteinascidin analogues is a complex, multi-step process that typically involves the construction of the core polycyclic system followed by the introduction of specific functional groups.

The total synthesis of lurtinectedin, the parent compound of PM54, has been reported and serves as a foundational reference for understanding the potential synthetic pathway to PM54. This synthesis is a lengthy and challenging endeavor, often involving more than 20 distinct chemical transformations.

General Synthetic Strategy for Ecteinascidin Analogues

The synthesis of molecules in the ecteinascidin family generally proceeds through a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together. A generalized workflow for such a synthesis is depicted below.



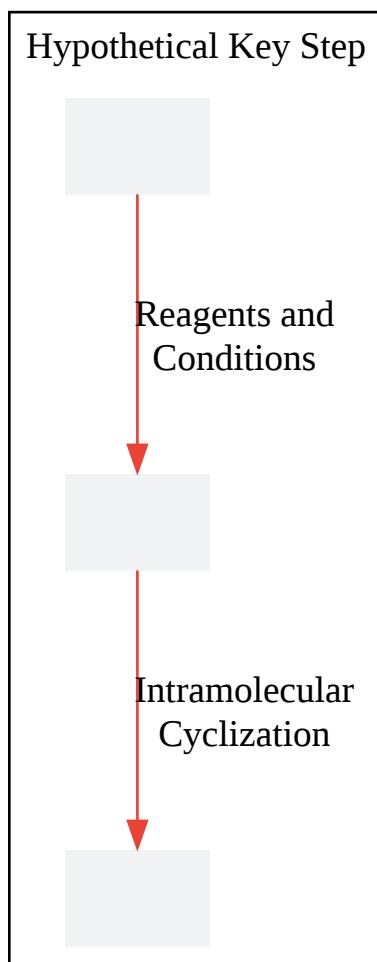
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Generalized synthetic workflow for ecteinascidin analogues.

Postulated Synthesis of the Spiro Benzofuopyridine Moiety

The novel spiro benzofuopyridine moiety is the defining structural feature of PM54. The introduction of this spirocycle would likely occur at a late stage in the synthesis, after the construction of the core ecteinascidin scaffold. While the specific reagents and conditions are not known, the formation of such a spirocyclic system could potentially be achieved through an intramolecular cyclization reaction.

The diagram below illustrates a hypothetical reaction scheme for the formation of a spirocyclic ether, a key structural element of the benzofuopyridine moiety.



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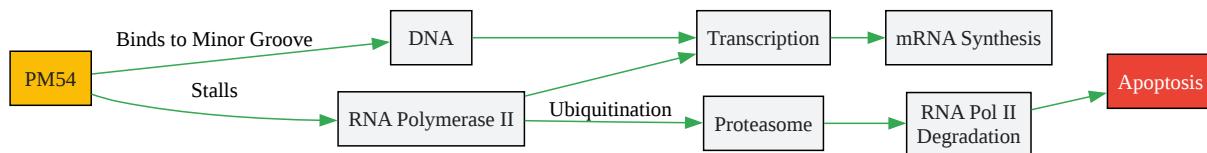
Hypothetical formation of the spiro benzofuopyridine moiety.

Note: The images in the diagram above are placeholders, as the exact structures of the precursor and intermediate are not publicly known.

Mechanism of Action and Biological Activity

PM54 exerts its anti-tumor effects through a mechanism of action shared with other ecteinascidin compounds. It is a potent inhibitor of transcription, the process by which genetic information from DNA is copied into messenger RNA (mRNA).

The proposed signaling pathway for PM54's mechanism of action is as follows:



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Proposed mechanism of action of PM54.

By binding to the minor groove of DNA, PM54 causes the stalling of RNA Polymerase II during the transcription process. This stalled complex is then targeted for degradation by the proteasome, leading to a shutdown of mRNA synthesis and ultimately inducing apoptosis (programmed cell death) in cancer cells.

Table 2: Preclinical Activity of PM54

Cell Line	IC50 (nM)	Tumor Type
Various solid tumors	Low nanomolar range	Breast, Gastric, Melanoma, Ovary, Small Cell Lung, Prostate

Conclusion

PM54 is a promising new anti-cancer agent with a unique chemical structure and a potent mechanism of action. While the detailed synthesis of this complex molecule is not yet in the public domain, understanding the synthetic strategies for the broader ecteinascidin class provides a valuable framework for researchers in the field of medicinal chemistry and drug development. Further publications and patent disclosures from PharmaMar are anticipated to shed more light on the specific synthetic route to this novel compound. The ongoing clinical trials will be crucial in determining the therapeutic potential of PM54 in the treatment of various solid tumors.

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